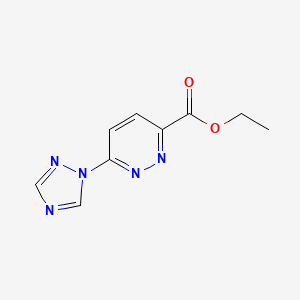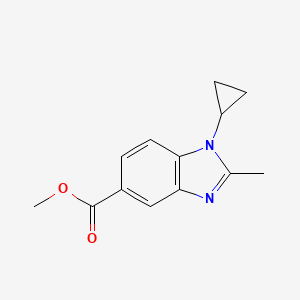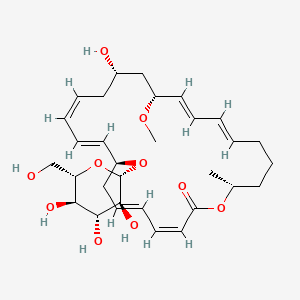![molecular formula C9H18N2 B1492580 8-Ethyl-5,8-diazaspiro[3.5]nonane CAS No. 2090590-84-2](/img/structure/B1492580.png)
8-Ethyl-5,8-diazaspiro[3.5]nonane
Vue d'ensemble
Description
8-Ethyl-5,8-diazaspiro[3.5]nonane is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of 8-Ethyl-5,8-diazaspiro[3.5]nonane are the sigma receptors . These receptors, specifically sigma-1 (S1R) and sigma-2 (S2R), are involved in several biological and pathological conditions .
Mode of Action
this compound interacts with its targets, the sigma receptors, causing changes in their function . The compound has been evaluated in S1R and S2R binding assays, and modeling studies have been carried out to analyze its binding mode .
Biochemical Pathways
The specific biochemical pathways affected by 8-Ethyl-5,8-diazaspiro[3Sigma receptors are known to interact with various ion channels and g-protein-coupled receptors , suggesting that this compound may influence multiple biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are dependent on its interaction with sigma receptors . The compound’s effects are entirely dependent on the S1R antagonism . It has been screened for analgesic effects in vivo, and its functional profile was determined through in vivo and in vitro models .
Analyse Biochimique
Biochemical Properties
8-Ethyl-5,8-diazaspiro[3.5]nonane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a ligand for sigma receptors, particularly sigma-1 and sigma-2 receptors . These interactions are crucial as sigma receptors are involved in numerous biological and pathological processes, including neuroprotection and neuroinflammation . The binding of this compound to these receptors can modulate their activity, leading to various biochemical outcomes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with sigma-1 receptors can affect ion channels and G-protein-coupled receptors, thereby altering cellular signaling pathways . Additionally, this compound has been shown to impact gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand for sigma receptors, where it can function as either an agonist or antagonist . This binding can lead to the activation or inhibition of these receptors, resulting in various downstream effects. For instance, sigma-1 receptor agonists are known to promote neuroprotection, while antagonists can enhance opioid-mediated analgesia . The molecular mechanism of this compound involves these intricate interactions and their subsequent impact on cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the stability of this compound can influence its efficacy and potency in biochemical assays . Studies have shown that its effects can vary depending on the duration of exposure, with prolonged exposure potentially leading to different cellular outcomes . Additionally, the degradation of this compound over time can affect its activity and interactions with biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as neuroprotection and analgesia . At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . Threshold effects have also been observed, where specific dosages are required to achieve desired outcomes without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function . Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical research and therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence the compound’s efficacy and potency in biochemical assays and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes .
Propriétés
IUPAC Name |
8-ethyl-5,8-diazaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-11-7-6-10-9(8-11)4-3-5-9/h10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWFHNREJWYZER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC2(C1)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1492498.png)
![[2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride](/img/structure/B1492500.png)
![Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate](/img/structure/B1492502.png)



![3-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1492507.png)





![4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin](/img/structure/B1492517.png)

